molecular formula C9H12N2O B13323521 3-(Azetidin-3-yl)-5-methoxypyridine

3-(Azetidin-3-yl)-5-methoxypyridine

Cat. No.: B13323521
M. Wt: 164.20 g/mol
InChI Key: DGGAOFOMNIAKAY-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the methoxypyridine group . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(Azetidin-3-yl)-5-hydroxypyridine.

    Reduction: 3-(Azetidin-3-yl)-5-methoxypiperidine.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Azetidin-3-yl)-5-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-yl)-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(Azetidin-3-yl)-5-methoxypiperidine: Similar structure but with a reduced pyridine ring.

    3-(Azetidin-3-yl)-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

3-(Azetidin-3-yl)-5-methoxypyridine is unique due to the presence of both the azetidine ring and the methoxypyridine moiety, which confer specific chemical and biological properties. The methoxy group can enhance the compound’s solubility and bioavailability, while the azetidine ring can provide specific interactions with biological targets.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-2-7(3-11-6-9)8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3

InChI Key

DGGAOFOMNIAKAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2CNC2

Origin of Product

United States

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